REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([N+:8]([O-])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[H][H]>[Pt].CN1CCOCC1>[OH:9][NH:8][C:7]1[C:2]([Cl:1])=[N:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at room temperature
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through kieselguhr
|
Type
|
CUSTOM
|
Details
|
The filtrate obtained
|
Type
|
CUSTOM
|
Details
|
was freed from solvent at approximately 45° C. under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
Any remaining N-methylmorpholine was distilled off with 200 ml of Solvesso (Esso) under reduced pressure
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Type
|
WASH
|
Details
|
washed with n-hexane
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ONC=1C(=NC=CC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.9 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |